2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol

Catalog No.
S13591615
CAS No.
M.F
C6H15NO2
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol

Product Name

2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol

IUPAC Name

2-(1-aminobutan-2-yloxy)ethanol

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C6H15NO2/c1-2-6(5-7)9-4-3-8/h6,8H,2-5,7H2,1H3

InChI Key

BOYBWTSSSFBVEH-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)OCCO

2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C6H15NO2. It consists of an amino group attached to a butyl chain, which is further linked to an ethoxy group. This compound is recognized for its versatility and unique chemical properties, making it valuable in various scientific research applications. Its structure allows for significant interactions in biological systems, influencing enzyme activities and other biochemical processes.

  • Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
  • Reduction: The compound may be reduced to yield secondary amines.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
  • Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are utilized for substitution reactions.

Major Products Formed

  • Oxidation: Produces oximes or nitriles.
  • Reduction: Yields secondary amines.
  • Substitution: Results in halides or alkyl derivatives.

The biological activity of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially influencing their catalytic activity. Additionally, the ethoxy group facilitates hydrophobic interactions, which can stabilize the compound within biological systems. Research indicates its potential role in drug development and therapeutic applications due to these interactions.

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol typically involves the nucleophilic substitution reaction between 2-aminoethanol and 1-chlorobutane under basic conditions. The amino group of 2-aminoethanol attacks the carbon atom of 1-chlorobutane, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed for the synthesis of this compound. These reactors provide precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol has a broad range of applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Used in studying enzyme-substrate interactions and protein modifications.
  • Medicine: Investigated for potential uses in drug development, particularly as a pharmaceutical intermediate.
  • Industry: Utilized in producing specialty chemicals and as a reagent in various industrial processes.

Studies on the interactions of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol reveal its capability to modulate enzyme activities through hydrogen bonding and hydrophobic interactions. Its structure allows it to participate effectively in biochemical pathways, enhancing its utility in both research and therapeutic contexts.

Similar Compounds

  • 2-[(Butan-2-yl)amino]ethan-1-ol
    • Similar structure but with a different substitution pattern on the butyl chain.
  • 2-[(1-Aminopropan-2-yl)oxy]ethan-1-ol
    • Similar structure but features a shorter carbon chain.
  • 2-(Aminoethyl)ethanol
    • A simpler structure lacking the butyl substitution.

Uniqueness

The uniqueness of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol lies in its specific substitution pattern that imparts distinct chemical and biological properties. Its longer butyl chain compared to similar compounds allows for more extensive hydrophobic interactions, enhancing its effectiveness in various applications. This structural characteristic differentiates it from other compounds with similar functional groups, making it a valuable molecule in scientific research.

Property2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol2-[Aminoethyl]ethanol2-[Aminopropan]ethanol
Molecular FormulaC6H15NO2C4H11NO2C5H13NO2
Chain LengthLonger (butyl chain)ShorterIntermediate
Biological ActivitySignificant due to hydrophobicityModerateVariable
Synthetic ComplexityModerateLowModerate

This detailed overview highlights the significance of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol in both chemical synthesis and biological research, underscoring its potential for further exploration in various scientific domains.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

133.110278721 g/mol

Monoisotopic Mass

133.110278721 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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